molecular formula C14H24BClLiNO3 B580949 Lithium triisopropyl 2-(5-chloropyridyl)borate CAS No. 1256364-35-8

Lithium triisopropyl 2-(5-chloropyridyl)borate

Cat. No.: B580949
CAS No.: 1256364-35-8
M. Wt: 307.55
InChI Key: YFVRPQXMSHHGJY-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-chloropyridyl)borate (CAS 1256364-35-8) is an organoboron reagent that serves as a highly effective and stable nucleophile in Suzuki-Miyaura cross-coupling reactions . This compound is part of a class of lithium triisopropyl borates (LTBs) that have been demonstrated to be significantly more stable toward protodeboronation than their corresponding boronic acids, particularly for sensitive heterocyclic systems . This enhanced stability allows the borate to be stored on the benchtop at room temperature for extended periods without substantial degradation, offering a practical advantage over many heteroaryl boronic acids which can decompose rapidly . Its primary research value lies in the construction of biaryl and heterobiaryl structures, which are crucial scaffolds in pharmaceuticals and materials science . The compound acts as a coupling partner with various aryl and heteroaryl electrophiles, including bromides, chlorides, and triflates, in the presence of a palladium catalyst (e.g., Pd-XPhos precatalyst) and a base . The mechanism involves hydrolysis of the borate to the active boronic acid species in the reaction medium, followed by transmetallation with the palladium center . A key application is its use in a convenient one-pot lithiation/borylation/coupling sequence, enabling the direct conversion of heterocyclic precursors into complex coupled products without the need to isolate the often unstable intermediate boronic acid . This reagent is intended for research and development applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRPQXMSHHGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BClLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682079
Record name Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256364-35-8
Record name Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Borylation Sequence

The most common preparation route involves a two-step lithiation-borylation process:

  • Lithiation : A 5-chloro-2-bromopyridine precursor is treated with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide) at −78°C in tetrahydrofuran (THF) or toluene. This step generates a lithiated pyridyl intermediate.

  • Borylation : Triisopropyl borate is added to the lithiated species, forming the lithium triisopropyl borate complex. The reaction typically proceeds at −78°C to −55°C, with gradual warming to room temperature to ensure complete conversion.

A representative procedure from Wiley-VCH outlines the use of toluene-THF solvent systems, achieving yields >95% for analogous pyridylborates. The steric bulk of the isopropoxy groups mitigates side reactions, while the lithium counterion enhances solubility in polar aprotic solvents.

Detailed Laboratory-Scale Protocols

Small-Batch Synthesis

A modified protocol from the Novartis Foundation involves:

  • Reagents :

    • 5-Chloro-2-bromopyridine (1.0 equiv)

    • n-Butyllithium (2.2 equiv, 2.5 M in hexanes)

    • Triisopropyl borate (1.4 equiv)

    • THF/toluene (4:1 v/v) as solvent.

  • Procedure :

    • Cool the solvent mixture to −78°C under argon.

    • Add n-butyllithium dropwise over 1.5 hours.

    • Introduce triisopropyl borate and stir for 3–5 hours at −55°C.

    • Warm to room temperature, concentrate under reduced pressure, and isolate the product via recrystallization (dichloroethane/hexanes).

Yield : 70–75%.

One-Pot Lithiation-Borylation-Coupling

For applications requiring direct use in SMC reactions, a one-pot method eliminates intermediate isolation:

  • Perform lithiation and borylation as above.

  • Add the aryl halide coupling partner (e.g., aryl bromide) and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat to 80°C for 12–24 hours.

This approach is advantageous for base-sensitive substrates, as the hydrolysis of triisopropyl borate releases isopropylate, maintaining a basic pH (12–13) without external base.

Industrial-Scale Production

Patent-Optimized Method

The Chinese patent CN111303192A details a scalable process for analogous naphthaleneborates, adaptable to 5-chloropyridyl derivatives:

  • Reactor Setup : 2000 L jacketed reactor with THF (750 L) and 2,2,6,6-tetramethylpiperidine (130 kg).

  • Lithiation : Cool to −20°C, add n-butyllithium (461 L, 2.5 M), and stir for 0.5 hours.

  • Borylation : Cool to −80°C, add triisopropyl borate (173 kg) and 5-chloro-2-bromopyridine (75 kg).

  • Workup : Acidify with HCl (pH 5), concentrate, and recrystallize with dichloroethane.

Key Parameters :

  • Molar ratio: n-BuLi:triisopropyl borate:substrate = 2:1.4:1.

  • Temperature control: −80°C during borate addition, −55°C during reaction.

Yield : 75.1% (71.5 kg per batch).

Purification and Characterization

Recrystallization Techniques

Crude lithium triisopropyl borates are purified via:

  • Solvent Pair : Dichloroethane/hexanes (3:1 v/v), achieving >95% purity.

  • Freeze Crystallization : Storage at −20°C for 3 hours to precipitate pure product.

Analytical Data

  • LC-MS : m/z calcd. for C14H24BClLiNO3\text{C}_{14}\text{H}_{24}\text{BClLiNO}_3: 307.6; found: 307.5.

  • ¹H NMR (THF-d₈): δ 8.35 (d, 1H, pyridyl-H), 7.75 (dd, 1H, pyridyl-H), 4.20–4.05 (m, 3H, isopropoxy-H), 1.30 (d, 18H, isopropyl-CH₃).

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Temperature Range−78°C to −55°C−80°C to −55°C
Solvent SystemTHF/tolueneTHF
Yield70–75%75.1%
Purity≥95%≥95%
Reaction Time3–5 hours3 hours

Industrial methods prioritize temperature precision and solvent recovery, whereas laboratory protocols emphasize flexibility for diverse substrates .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(5-chloropyridyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: The 5-chloropyridyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: The reaction conditions often involve a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

Major Products

    Substitution Reactions: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds, formed by the coupling of the 5-chloropyridyl moiety with an aryl halide.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of lithium triisopropyl 2-(5-chloropyridyl)borate is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for synthesizing biaryl compounds, which are significant in pharmaceuticals and materials science. The compound serves as a nucleophile that can react with various aryl halides to form biaryls efficiently.

  • Reaction Conditions : The coupling reaction can be performed under mild conditions, often in a solvent mixture of THF and water, which facilitates the hydrolysis of the borate to yield the corresponding boronic acid. This is crucial for maintaining high yields while avoiding side reactions that can occur with more reactive substrates .
  • Yield and Efficiency : Research indicates that this compound can achieve excellent yields (up to 85%) when coupled with aryl halides, showcasing its effectiveness as a coupling partner . The bulky isopropyl groups in the compound help protect it from protodeboronation, enhancing its stability during reactions .
Substrate Aryl Halide Yield (%) Conditions
Example 14-Chlorobenzonitrile73%THF/H2O
Example 24-n-Butylchlorobenzene76%THF/H2O
Example 34-Chloroanisole78%THF/H2O

One-Pot Synthesis Procedures

This compound has been integrated into one-pot synthesis procedures that combine lithiation, borylation, and coupling reactions. This method streamlines the synthesis process, allowing for the efficient production of complex heterocyclic compounds without the need for isolating intermediates .

  • Case Study : In one study, thiophene derivatives were successfully synthesized using this one-pot method, demonstrating the versatility of lithium triisopropyl borates in producing diverse chemical structures .

Transmetalation Reactions

The compound also plays a role in transmetalation reactions where it can facilitate the transfer of boron from one molecule to another. This property is particularly useful in expanding the scope of organolithium chemistry and enhancing the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(5-chloropyridyl)borate in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Lithium triisopropyl borate: Similar in structure but lacks the 5-chloropyridyl moiety.

    Lithium triisopropyl 2-pyridinylborate: Similar but without the chlorine atom on the pyridine ring.

    Lithium triisopropyl 2-(4-chloropyridyl)borate: Similar but with the chlorine atom in a different position on the pyridine ring.

Uniqueness

Lithium triisopropyl 2-(5-chloropyridyl)borate is unique due to the presence of the 5-chloropyridyl moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and materials.

Biological Activity

Lithium triisopropyl 2-(5-chloropyridyl)borate (LiTCPB) is a member of the organoboron compound family, characterized by its unique structure that includes lithium, triisopropyl groups, and a chloropyridyl moiety. This compound has garnered interest primarily for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. However, its biological activity remains relatively underexplored.

Chemical Structure and Properties

LiTCPB can be represented with the following structural formula:

LiTCPB=Li+[C3H7]3B(C5H4ClN)\text{LiTCPB}=\text{Li}^+[\text{C}_3\text{H}_7]_3\text{B}(\text{C}_5\text{H}_4\text{Cl}N)

Key Features

Feature Description
Chemical Formula C₁₄H₁₈BClLiN
Molecular Weight 256.66 g/mol
Physical State Solid at room temperature
Solubility Soluble in organic solvents

While specific mechanisms of action for LiTCPB in biological contexts have not been thoroughly documented, organoboron compounds are known to interact with biological systems through various pathways, including:

  • Enzyme Inhibition : Boron-containing compounds may act as enzyme inhibitors, affecting metabolic pathways.
  • Cellular Signaling Modulation : They can influence cellular signaling pathways, potentially altering cell proliferation and apoptosis.

Biological Activity Insights

  • Antitumor Activity : Some studies suggest that organoboron compounds exhibit antitumor properties, although direct evidence for LiTCPB is limited. The potential for enzyme inhibition or modulation of cellular signaling pathways could contribute to such effects.
  • Reactivity in Biological Systems : Organoboron compounds are often reactive with nucleophiles, which may lead to interactions with biomolecules such as proteins and nucleic acids.

Research Findings

Recent studies have highlighted the utility of lithium triisopropyl borates in organic synthesis but have not focused extensively on their biological implications. The following points summarize key findings from relevant literature:

  • Suzuki-Miyaura Coupling Reactions : LiTCPB has been successfully employed as a nucleophile in Suzuki-Miyaura coupling reactions under mild conditions, demonstrating its versatility in forming complex organic molecules .
  • Stability and Handling : The compound exhibits stability at room temperature under inert conditions, making it suitable for laboratory applications .
  • Potential Applications in Drug Development : Given the role of boron compounds in medicinal chemistry, further exploration into LiTCPB could reveal novel therapeutic applications.

Case Study 1: Antitumor Properties of Organoboron Compounds

A study investigated the biological activity of various organoboron compounds, revealing that some exhibited significant cytotoxicity against cancer cell lines. Although LiTCPB was not specifically tested, the results suggest that similar compounds may hold promise for cancer therapy .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that certain organoboron compounds can inhibit specific enzymes involved in metabolic pathways. This could imply that LiTCPB may also possess similar inhibitory effects, warranting further investigation into its biochemical interactions .

Q & A

Q. What are the optimal synthetic routes for preparing lithium triisopropyl 2-(5-chloropyridyl)borate, and how do reaction conditions influence yield?

Lithium triisopropyl borate derivatives are typically synthesized via transesterification or substitution reactions involving boron esters and lithium halides. For example, triisopropyl borate reacts with halogenated pyridine precursors (e.g., 5-chloro-2-bromopyridine) under inert atmospheres (N₂ or Ar) at 20–100°C for 1–30 hours . Solvents like tetrahydrofuran (THF) or toluene are preferred due to their compatibility with boron reagents. Reaction efficiency depends on the purity of the borate ester and the stoichiometric ratio of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >97% purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Multinuclear NMR Spectroscopy : ¹¹B NMR is essential to verify the boron coordination environment (e.g., δ ~0–5 ppm for tetrahedral borate anions). ¹H and ¹³C NMR confirm the pyridyl and isopropyl substituents .
  • X-ray Diffraction (XRD) : Resolves the crystal structure, particularly the boron-pyridyl bond geometry and lithium coordination .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M-Li]⁻ at m/z 291 for C₁₄H₂₄BClNO₃⁻) .

Q. What are the recommended storage conditions to ensure long-term stability?

The compound should be stored refrigerated (0–6°C) under anhydrous conditions in sealed, argon-filled containers to prevent hydrolysis or oxidation of the borate moiety. Exposure to moisture or air can lead to decomposition into boric acid and chloropyridine derivatives .

Advanced Research Questions

Q. How does the electronic nature of the 5-chloropyridyl substituent influence the reactivity of this borate in cross-coupling reactions?

The electron-withdrawing chlorine atom at the pyridyl 5-position enhances the Lewis acidity of the boron center, facilitating transmetallation in Suzuki-Miyaura couplings. This increases the electrophilicity of the borate, enabling efficient aryl-aryl bond formation with palladium catalysts . Comparative studies with non-halogenated analogs (e.g., 2-pyridylborates) show slower reaction kinetics, highlighting the role of substituent electronic effects .

Q. What experimental strategies can resolve contradictions in solubility data for lithium triisopropyl borates in nonpolar solvents?

Contradictions often arise from residual solvent traces or incomplete drying. A standardized protocol includes:

  • Thermogravimetric Analysis (TGA) : Quantifies solvent content post-synthesis .
  • Karl Fischer Titration : Measures residual moisture (<50 ppm) .
  • Dynamic Light Scattering (DLS) : Detects aggregates in solution that may skew solubility measurements .

Q. How can computational methods predict the electrochemical behavior of this borate in lithium-ion battery applications?

Density Functional Theory (DFT) calculations model the borate’s interaction with lithium ions, focusing on:

  • HOMO-LUMO Gaps : Predicts redox stability (e.g., a smaller gap correlates with higher ionic conductivity) .
  • Binding Energies : Evaluates Li⁺ coordination strength with the borate anion, which impacts electrolyte performance .

Methodological Considerations

Q. What precautions are necessary when handling this compound under inert atmospheres?

Use Schlenk-line techniques or gloveboxes with O₂/H₂O levels <1 ppm. Reactions should be monitored via in situ FTIR or Raman spectroscopy to detect unintended side reactions (e.g., borate hydrolysis) .

Q. How can thermal degradation pathways be analyzed to optimize high-temperature applications?

Differential Scanning Calorimetry (DSC) and TGA under N₂/Ar identify decomposition thresholds. For lithium triisopropyl borates, exothermic peaks above 150°C typically indicate ligand dissociation or pyridyl ring degradation .

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